molecular formula C17H15F3N2O4 B2501410 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid CAS No. 1023524-41-5

3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid

Cat. No.: B2501410
CAS No.: 1023524-41-5
M. Wt: 368.312
InChI Key: TXWVZFGUGOCCSU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a benzoic acid core strategically functionalized with a urea linkage, connecting it to a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy substituent is a critical structural feature, as fluorine-containing groups are widely employed in lead optimization to fine-tune a compound's physicochemical properties, such as metabolic stability, lipophilicity, and membrane permeability . The urea functional group is a privileged pharmacophore known to facilitate key hydrogen-bonding interactions with a variety of biological targets. Compounds with similar structural motifs, including related anthranilic acid derivatives and complex heterocycles, have demonstrated a range of promising biological activities in scientific studies. Such activities include serving as scaffolds for the development of novel anticancer agents and acting as inhibitors for specific enzymes . As a result, this compound presents a valuable chemical tool for researchers investigating new small-molecule inhibitors and probing structure-activity relationships (SAR), particularly in the development of targeted therapies. Its structure suggests potential as a key intermediate for the synthesis of more complex molecules designed to modulate protein-protein interactions or enzyme activity.

Properties

IUPAC Name

3,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c1-9-7-10(2)14(13(8-9)15(23)24)22-16(25)21-11-3-5-12(6-4-11)26-17(18,19)20/h3-8H,1-2H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVZFGUGOCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(trifluoromethoxy)aniline: This intermediate is synthesized by reacting 4-nitroanisole with trifluoromethanesulfonic acid, followed by reduction to obtain 4-(trifluoromethoxy)aniline.

    Coupling Reaction: The 4-(trifluoromethoxy)aniline is then coupled with 3,5-dimethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and carbonyl groups can form hydrogen bonds with target molecules, stabilizing the compound’s binding and modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzoic acid derivatives and urea-linked analogs based on functional groups, physicochemical properties, and applications.

Functional Group Analysis

Target Compound :
  • Core : Benzoic acid with 3,5-dimethyl substitution.
  • Substituent : Urea group linked to 4-(trifluoromethoxy)phenyl.
  • Key Features :
    • Trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism.
    • Methyl groups may improve steric hindrance and modulate solubility.
Analog 1 : 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid ()
  • Core : Benzoic acid.
  • Substituent : Pyridyl group with trifluoromethyl substitution.
  • Key Features :
    • Trifluoromethyl group increases electronegativity and bioactivity.
    • Pyridyl nitrogen enables hydrogen bonding, enhancing binding affinity in drug-receptor interactions.
  • Applications : Likely used in medicinal chemistry for kinase inhibitors or agrochemicals .
Analog 2 : Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid) ()
  • Core : Cyclopropanecarboxylic acid.
  • Substituent : Urea group linked to 2,4-dichlorophenyl.
  • Key Features :
    • Dichlorophenyl group provides strong electrophilic character, useful in pesticide formulations.
    • Cyclopropane ring imposes conformational rigidity.
  • Applications : Registered as a plant growth regulator (PGR) .
Analog 3 : Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()
  • Core : Cinnamic acid derivative with catechol (3,4-dihydroxy) substitution.
  • Key Features :
    • Catechol group confers antioxidant activity.
    • Acrylic acid moiety enables conjugation in polymer chemistry.
  • Applications : Used in supplements, cosmetics, and as a reference standard in pharmacology .

Physicochemical and Structural Comparison

Property Target Compound 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid Cyclanilide Caffeic Acid
Molecular Formula C₁₇H₁₆F₃N₂O₄ (calc.) C₁₃H₈F₃NO₂ C₁₁H₁₀Cl₂N₂O₃ C₉H₈O₄
Molecular Weight ~396.3 g/mol 267.20 g/mol 301.12 g/mol 180.16 g/mol
Key Functional Groups Trifluoromethoxy, urea, methyl Trifluoromethyl, pyridyl Dichlorophenyl, urea Catechol, acrylic acid
Melting Point Not reported 287.5–293.5°C Not specified Yellow crystals (~210°C)
Lipophilicity (LogP) High (predicted) Moderate High Low

Biological Activity

3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The trifluoromethoxy group is known to enhance lipophilicity and modulate interactions with biological targets.

Research indicates that this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways, such as those involved in inflammation and cancer progression.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that it may have therapeutic potential for inflammatory diseases.
  • Enzyme Interaction Studies :
    Detailed kinetic studies have shown that the compound acts as a competitive inhibitor of COX enzymes, which are critical in the inflammatory response. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent activity.

Q & A

Q. What are the critical steps for synthesizing 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid, and how can reaction conditions be optimized?

A methodological approach involves:

  • Multi-step synthesis : Begin with 3,5-dimethyl-2-aminobenzoic acid. React with 4-(trifluoromethoxy)phenyl isocyanate under anhydrous conditions to form the urea linkage .
  • Protection of carboxylic acid : Use tert-butyl or methyl esters to prevent side reactions during coupling. Deprotect post-synthesis using acidic hydrolysis.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>95% by HPLC) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., urea NH peaks at δ 8.5–9.5 ppm), FT-IR (carbonyl stretch ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for exact mass verification .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) and polar/aprotic solvents (DMSO, acetonitrile). Quantify via UV-Vis spectroscopy or HPLC .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolytic cleavage of the urea bond or oxidation of the trifluoromethoxy group .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in biological activity data across studies?

  • Purity validation : Re-analyze compound batches using orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities .
  • Assay standardization : Replicate assays under controlled conditions (e.g., consistent cell lines, ATP levels for kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target binding .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., cyclooxygenase-2) based on the trifluoromethoxy group’s electron-withdrawing effects .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups at 3,5-positions) with activity using descriptors like logP and polar surface area .

Q. What advanced techniques are suitable for studying metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify primary pathways (e.g., CYP450-mediated oxidation) .
  • Degradation product isolation : Use preparative HPLC to isolate and characterize major degradation products (e.g., hydrolyzed urea intermediates) .

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